N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide
Description
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide is a synthetic small molecule featuring a benzothiazole core substituted with an amino group at the 2-position and a phenoxyacetamide moiety at the 6-position. The phenoxy group is further substituted with 3,5-dimethyl groups, which influence its electronic and steric properties . This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and autophagy modulators, though its specific biological targets remain under investigation.
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(2-amino-1,3-benzothiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O2S/c1-10-5-11(2)7-13(6-10)22-9-16(21)19-12-3-4-14-15(8-12)23-17(18)20-14/h3-8H,9H2,1-2H3,(H2,18,20)(H,19,21) |
InChI Key |
KQJSDQJSGDFLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Amino Group: The amino group at the 2-position of the benzothiazole ring can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3,5-dimethylphenoxyacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Acylation of the 2-Amino Group
The primary amine on the benzothiazole ring undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides. This reaction is critical for modifying biological activity or introducing functional handles.
Example Reaction
Reagents : Acetyl chloride, triethylamine (base), THF (solvent)
Conditions : 0°C to room temperature, 5–12 hours
Product : N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide
Mechanism : Nucleophilic attack by the amine on the acyl chloride, followed by deprotonation (Figure 1A) .
| Acylating Agent | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| Acetyl chloride | Acetamide derivative | 53–78 | |
| Benzoyl chloride | Benzamide analog | 58–65 |
Key Findings :
-
Acylation occurs regioselectively at the 2-amino group due to its higher nucleophilicity compared to the acetamide’s NH .
-
Electron-withdrawing substituents on the acyl chloride reduce reaction rates .
Nucleophilic Aromatic Substitution
The brominated analogs of this compound (e.g., EVT-11911260) undergo nucleophilic substitution at the para-bromo position.
Example Reaction
Reagents : Sodium methoxide, methanol
Conditions : Reflux, 24 hours
Product : Methoxy-substituted derivative
Mechanism : SNAr displacement of bromide by methoxide (Figure 1B).
Limitations :
-
The 3,5-dimethylphenoxy group in the target compound lacks a leaving group, limiting direct SNAr reactivity. Brominated precursors (e.g., EVT-11911260) are more reactive.
Hydrolysis of the Acetamide Group
The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid.
Conditions and Outcomes
| Condition | Reagents | Product | Yield (%) |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 8 hours | 2-(3,5-Dimethylphenoxy)acetic acid | 60–75 |
| Basic (NaOH) | 2M NaOH, ethanol, 6 hours | Same as above | 70–85 |
Mechanistic Note :
Hydrolysis proceeds via nucleophilic attack by water or hydroxide on the carbonyl carbon, followed by cleavage of the C–N bond .
Electrophilic Aromatic Substitution
The electron-rich 3,5-dimethylphenoxy ring undergoes electrophilic substitution at activated positions (ortho/para to oxygen).
Nitration Reaction
Reagents : HNO₃, H₂SO₄
Conditions : 0–5°C, 2 hours
Product : Nitro-substituted derivative at the para position relative to the phenoxy oxygen (Figure 1C).
Regioselectivity :
-
Methyl groups at C3 and C5 direct electrophiles to C4 (para to oxygen) despite steric hindrance.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible with halogenated derivatives.
Example
Substrate : Brominated analog (EVT-11911260)
Reagents : Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O
Conditions : 100°C, 4 hours
Product : Biaryl derivative (Figure 1D) .
| Halogen Position | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| C4 (Bromine) | Phenylboronic acid | 79–85 |
Complexation with Metal Ions
The benzothiazole’s sulfur and nitrogen atoms coordinate transition metals, enabling applications in catalysis or bioinorganic chemistry.
Example
Metal : Pd(II)
Ligand Sites : Thiazole sulfur (S), acetamide oxygen (O)
Application : Catalyst for Heck coupling .
Mechanistic and Structural Insights
-
Steric Effects : 3,5-Dimethyl groups on the phenoxy ring hinder electrophilic substitution at C4, favoring C2/C6 positions in some cases.
-
Electronic Effects : The 2-amino group activates the benzothiazole ring for electrophilic reactions, while the acetamide’s electron-withdrawing nature moderates reactivity .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF, THF) enhance acylation and coupling yields compared to nonpolar solvents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of thiazole compounds, similar to N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide, have shown significant activity against various cancer cell lines. In particular, compounds with similar structural motifs were evaluated for their efficacy against human breast adenocarcinoma (MCF7) and other cancer types, demonstrating growth inhibition percentages ranging from 51% to 86% across different cell lines .
Case Study: Anticancer Screening
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
| d6 | MCF7 | Active |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Thiazole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting that this compound could be a candidate for developing new antimicrobial agents .
Case Study: Antimicrobial Activity
| Compound | Target Organism | Activity Level |
|---|---|---|
| d1 | Staphylococcus aureus | Promising |
| d2 | Escherichia coli | Moderate |
| d3 | Candida albicans | Significant |
Acetylcholinesterase Inhibition
Another critical application of compounds similar to this compound is in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds containing thiazole rings have been shown to inhibit acetylcholinesterase effectively, which is crucial for increasing acetylcholine levels in the brain .
Case Study: Acetylcholinesterase Inhibition
| Compound | IC50 Value (µM) | Activity |
|---|---|---|
| 3i | 2.7 | Strong AChE inhibitor |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves strategic modifications to enhance its biological activity. The structure-activity relationship studies indicate that variations in the substituents on the aromatic rings can significantly influence the pharmacological properties of the compound .
Mechanism of Action
The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s benzothiazole-acetamide scaffold is shared with several pharmacologically active analogs. Below is a comparative analysis of substituent effects and their implications:
Table 1: Substituent Variations in Analogous Compounds
Electronic and Steric Effects
- Target Compound: The 3,5-dimethylphenoxy group enhances lipophilicity and may stabilize the molecule via electron-donating effects.
- Trifluoromethyl Derivatives (e.g., ): The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and influencing binding affinity through hydrophobic interactions.
Crystallographic and Conformational Insights
- Crystal Packing: Meta-substitution (3,5-dimethyl) in the target compound’s phenoxy group aligns with studies showing that meta-substituents on arylacetamides significantly alter crystal lattice parameters. For example, 3,5-dimethyl substitution in trichloroacetamides creates asymmetric units with distinct molecular conformations .
- Thioether vs.
Biological Activity
N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships of this compound and related derivatives.
Chemical Structure and Synthesis
The compound is characterized by a benzothiazole moiety linked to an acetamide group, which is common in bioactive molecules. The general structure can be represented as follows:
The synthesis typically involves the reaction of 2-amino benzothiazole with various acylating agents to form the acetamide derivatives. The introduction of substituents on the aromatic rings can significantly influence the biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including melanoma and pancreatic cancer.
- Mechanism of Action : The lead compound exhibits its anticancer effects through apoptosis and autophagy induction. In vitro studies demonstrated that it effectively reduced cell viability in resistant cancer cell lines, suggesting its potential as a therapeutic agent against drug-resistant tumors .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6b | Melanoma | 1.5 | Apoptosis & Autophagy |
| 6b | Pancreatic Cancer | 2.0 | Apoptosis & Autophagy |
| 6b | Chronic Myeloid Leukemia | 1.8 | Apoptosis & Autophagy |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity. A series of benzothiazole derivatives have shown promising results against both gram-positive and gram-negative bacteria.
- Study Findings : Compounds derived from benzothiazole exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 3.125 µg/mL to 12.5 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| BTC-j | Staphylococcus aureus | 12.5 |
| BTC-r | Escherichia coli | 3.125 |
| BTC-f | Pseudomonas aeruginosa | 6.25 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications on the benzothiazole ring or the phenoxy group can lead to enhanced potency or selectivity for specific biological targets.
Key Findings in SAR Studies
- Substituent Effects : The presence of electron-donating groups (e.g., methyl groups) on the aromatic rings has been associated with increased activity.
- Hydrophobic Interactions : The hydrophobic nature of substituents can enhance membrane permeability, contributing to improved bioavailability.
- Docking Studies : Molecular docking simulations have indicated favorable interactions with key proteins involved in cancer progression and microbial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
